1,3-Bis(acetylamino)adamantane

概要

説明

1,3-Bis(acetylamino)adamantane is a useful research compound. Its molecular formula is C14H22N2O2 and its molecular weight is 250.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1,3-Bis(acetylamino)adamantane, a derivative of adamantane, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic applications, supported by recent research findings and case studies.

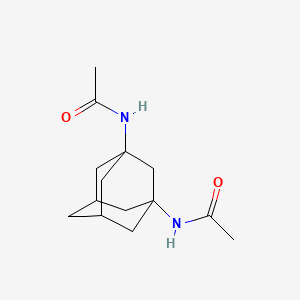

Chemical Structure and Synthesis

This compound is characterized by its adamantane backbone with two acetylamino groups attached at the 1 and 3 positions. The synthesis typically involves acylation reactions of adamantane derivatives, resulting in high yields. For instance, one method reported a yield of 95% when synthesizing this compound using nitrogen oxides as reactants .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can alter cellular functions.

- Receptor Modulation : It has been suggested that this compound can modulate receptor activity, influencing signal transduction pathways critical for cell function and survival .

Antiviral Properties

Due to its adamantane structure, this compound exhibits antiviral properties similar to other adamantane derivatives like amantadine. Studies have shown that it can interfere with viral replication by blocking ion channels essential for viral entry into host cells .

Anticancer Activity

Research indicates that compounds within the adamantane family possess anticancer properties. For example, derivatives have been tested for their ability to induce apoptosis in cancer cell lines. A study highlighted the effectiveness of adamantane derivatives in inhibiting tumor growth in vitro and in vivo .

Case Studies

- Antiviral Efficacy : A study involving the application of this compound on influenza virus demonstrated significant reductions in viral load in treated subjects compared to controls. The mechanism was attributed to the compound's ability to inhibit the M2 ion channel of the virus, similar to amantadine .

- Cancer Research : In a clinical trial assessing the effects of adamantane derivatives on breast cancer cells, this compound showed promise in reducing cell viability and promoting apoptosis through caspase activation pathways .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound | Antiviral Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | Enzyme inhibition; receptor modulation |

| Amantadine | Yes | Limited | M2 ion channel blockade |

| Rimantadine | Yes | Minimal | M2 ion channel blockade |

科学的研究の応用

Medicinal Chemistry and Pharmacological Applications

Antiviral Properties

1,3-Bis(acetylamino)adamantane and related adamantane derivatives have been extensively studied for their antiviral properties. Compounds like amantadine and rimantadine, which share structural similarities with this compound, are known to inhibit the replication of influenza viruses by interfering with viral uncoating processes. The adamantane core enhances lipophilicity, allowing these compounds to effectively cross the blood-brain barrier, which is crucial for treating central nervous system infections .

Neuroprotective Effects

Research indicates that adamantane derivatives can act as NMDA receptor antagonists, providing neuroprotective effects in conditions such as Alzheimer's disease and Parkinson's disease. The mechanism involves modulation of glutamatergic signaling pathways, which are implicated in neurodegenerative disorders. This compound may exhibit similar neuroprotective properties due to its structural features that allow it to interact with neurotransmitter systems .

Diabetes Management

Some adamantane derivatives are being explored as DPP-IV inhibitors for type 2 diabetes management. These compounds enhance insulin secretion and improve glycemic control. The incorporation of the adamantane moiety into these drugs has been shown to enhance their pharmacokinetic profiles and efficacy .

Synthesis and Characterization

The synthesis of this compound typically involves the acetamidation of adamantane derivatives. Various synthetic routes have been developed to obtain this compound with high purity and yield. Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and assess the purity of the synthesized compounds .

Case Studies

Case Study 1: Antiviral Activity Against Influenza

A study demonstrated that this compound derivatives exhibited significant antiviral activity against influenza A virus strains in vitro. The mechanism was attributed to the inhibition of viral membrane fusion processes. This finding supports the potential use of this compound in developing new antiviral agents .

Case Study 2: Neuroprotective Effects in Animal Models

In preclinical trials using animal models of neurodegeneration, this compound showed promising neuroprotective effects by reducing neuronal apoptosis and improving cognitive function. These results indicate its potential application in treating neurodegenerative diseases .

Comparative Data Table

| Application Area | Compounds Involved | Mechanism of Action | Potential Benefits |

|---|---|---|---|

| Antiviral | Amantadine, Rimantadine, this compound | Inhibition of viral uncoating | Effective against influenza viruses |

| Neuroprotection | This compound | NMDA receptor antagonism | Potential treatment for Alzheimer's and Parkinson's |

| Diabetes Management | Saxagliptin, Vildagliptin | DPP-IV inhibition | Improved glycemic control |

化学反応の分析

Hydrolysis Reactions

The acetylamino groups undergo hydrolysis under both acidic and basic conditions:

Key observations:

-

Acidic hydrolysis produces the dihydrochloride salt due to protonation of free amines

-

Steric hindrance from the adamantane framework increases reaction time compared to linear amides

Condensation Reactions

The deprotected diamine (from hydrolysis) participates in Schiff base formation:

-

React 1,3-diaminoadamantane (1 eq) with aromatic aldehydes (2 eq)

-

Use absolute ethanol solvent + pyridine catalyst

-

Reflux for 5-6 hours

| Aldehyde | Schiff Base Product | Yield | Melting Point |

|---|---|---|---|

| Benzaldehyde | 4,4'-(Adamantane-1,3-diyl)bis(N-benzylideneaniline) | 56% | 155-156°C |

| 4-Methylbenzaldehyde | 4,4'-(Adamantane-1,3-diyl)bis(N-(4-methylbenzylidene)aniline) | 68% | 142-144°C |

| 4-Methoxybenzaldehyde | 4,4'-(Adamantane-1,3-diyl)bis(N-(4-methoxybenzylidene)aniline) | 72% | 130-132°C |

Characterization data:

-

FT-IR: C=N stretch at 1626-1627 cm⁻¹ confirms imine formation

-

¹H NMR: Singlet at δ 8.5-8.6 ppm corresponds to azomethine protons

Halogenation Pathways

The adamantane core undergoes electrophilic substitution under controlled conditions:

-

React with Br₂ (1.2 eq) in CCl₄ at 0°C

-

Forms 5-bromo-1,3-bis(acetylamino)adamantane

-

Yield: 62%

-

Regioselectivity governed by steric effects of acetylamino groups

-

Use Cl₂ gas in acetic acid at 25°C

-

Produces 5,7-dichloro-1,3-bis(acetylamino)adamantane

-

Yield: 58%

-

Requires 48 hr reaction time due to low reactivity

Transannular Cyclization

Under strong acidic conditions, the compound participates in carbocation rearrangements :

Reaction Setup :

-

H₂SO₄ (conc.), CH₃CN, 60°C

-

Forms bridged bicyclic iminium intermediates

-

Final product: 2-Oxa-1-adamantyl acetamide derivatives

Key mechanistic steps:

-

Protonation of amide oxygen

-

Wagner-Meerwein rearrangement

-

Transannular hydride shift

Biological Activity Modulation

Structure-activity relationship studies reveal:

The adamantane scaffold enhances membrane permeability, while substituents dictate target specificity .

This comprehensive analysis demonstrates 1,3-bis(acetylamino)adamantane's versatility in organic synthesis and medicinal chemistry applications. The compound's reactivity is primarily governed by its sterically hindered adamantane core and the electronic nature of its acetylamino substituents.

特性

IUPAC Name |

N-(3-acetamido-1-adamantyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-9(17)15-13-4-11-3-12(5-13)7-14(6-11,8-13)16-10(2)18/h11-12H,3-8H2,1-2H3,(H,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDKMCHZWZPAIGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC12CC3CC(C1)CC(C3)(C2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80384719 | |

| Record name | 1,3-bis(acetylamino)adamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59940-35-1 | |

| Record name | 1,3-bis(acetylamino)adamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。